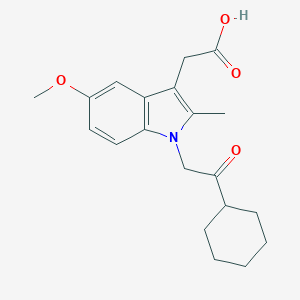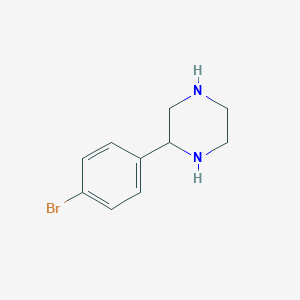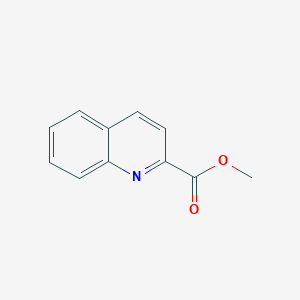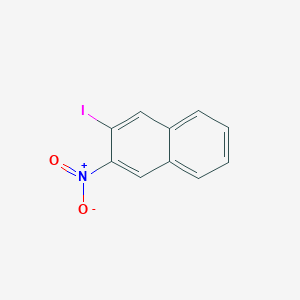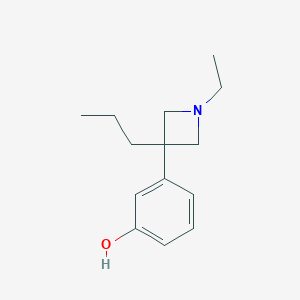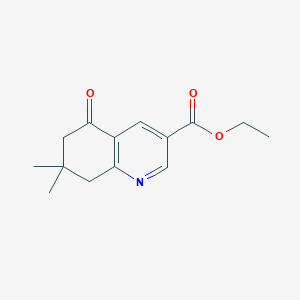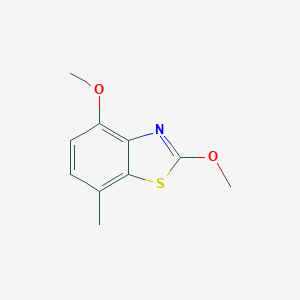
2,4-Dimethoxy-7-methyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxy-7-methyl-1,3-benzothiazole (DMBT) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMBT is a benzothiazole derivative that contains two methoxy groups and a methyl group attached to the benzene ring. The compound has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 2,4-Dimethoxy-7-methyl-1,3-benzothiazole is not well understood, but it is believed to act on various molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This compound has also been shown to modulate the activity of various neurotransmitter receptors, including the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's disease.
実験室実験の利点と制限
2,4-Dimethoxy-7-methyl-1,3-benzothiazole has several advantages for lab experiments, including its ease of synthesis, low toxicity, and unique properties. However, this compound also has some limitations, including its low solubility in water and its potential to form aggregates in solution.
将来の方向性
There are several future directions for the study of 2,4-Dimethoxy-7-methyl-1,3-benzothiazole, including the development of new synthetic methods for the compound, the elucidation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. In addition, the study of this compound in material science and environmental science is likely to continue, with a focus on the synthesis of new organic materials and the development of new fluorescent probes for the detection of heavy metal ions in water.
合成法
2,4-Dimethoxy-7-methyl-1,3-benzothiazole can be synthesized using different methods, including the reaction of 2-aminobenzenethiol with 2-bromo-4-methoxyacetophenone in the presence of a base, followed by cyclization to form the benzothiazole ring. Another method involves the reaction of 2-aminothiophenol with 2-bromo-4-methoxyacetophenone in the presence of a base, followed by oxidation using hydrogen peroxide to form the benzothiazole ring.
科学的研究の応用
2,4-Dimethoxy-7-methyl-1,3-benzothiazole has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown potential as a lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In material science, this compound has been used as a building block for the synthesis of new organic materials with unique properties. In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
特性
| 108773-01-9 | |
分子式 |
C10H11NO2S |
分子量 |
209.27 g/mol |
IUPAC名 |
2,4-dimethoxy-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NO2S/c1-6-4-5-7(12-2)8-9(6)14-10(11-8)13-3/h4-5H,1-3H3 |
InChIキー |
BEXHMUOPDSFMNX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)OC |
正規SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)OC |
同義語 |
Benzothiazole, 2,4-dimethoxy-7-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


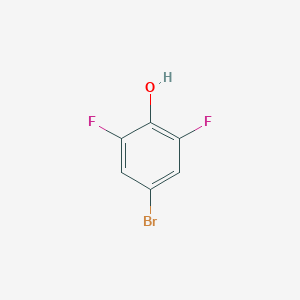


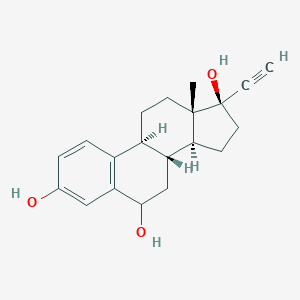
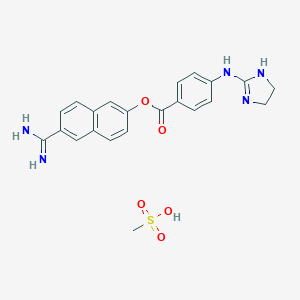
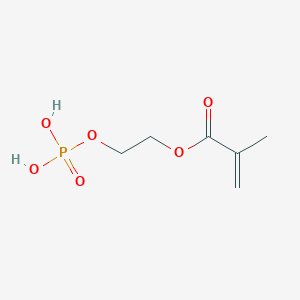
![[2-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B12435.png)

